molecular formula C11H12ClNO3 B2460596 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide CAS No. 1251108-40-3

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide

Cat. No.: B2460596
CAS No.: 1251108-40-3
M. Wt: 241.67
InChI Key: WTQUXDVYBHJQSH-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-chloro-4-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N,N-dimethylacetamide.

    Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N,N-dimethylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biochemical and physiological effects. For example, it could inhibit cyclooxygenase-2 (COX-2), reducing inflammation, or interact with serotonin receptors, affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-formylphenoxy)propanoic acid
  • 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide
  • 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both a chloro and formyl group on the phenoxy ring, and the N,N-dimethylacetamide moiety

Biological Activity

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2-chloro-4-formylphenol with N,N-dimethylacetamide. The process typically requires specific conditions, including the use of solvents and catalysts, to achieve optimal yields.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on methylated chitosan derivatives have shown broad-spectrum antibacterial effects against various gram-positive and gram-negative bacteria . This suggests that the phenoxy group may enhance the compound's ability to disrupt microbial membranes.

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For example, zinc complexes containing similar phenolic structures have demonstrated antiproliferative effects in various cancer cell lines. These complexes were shown to induce apoptosis and inhibit tumor growth through mechanisms involving oxidative stress and apoptosis pathways . The incorporation of the dimethylacetamide moiety may enhance solubility and bioavailability, potentially increasing therapeutic efficacy.

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. The presence of the chlorophenyl group can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This activity is crucial in developing treatments for chronic inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The phenoxy group can integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Cytokine Modulation : The compound may influence signaling pathways involved in inflammation, thereby modulating immune responses.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated a series of phenolic compounds for their cytotoxic effects on breast cancer cells. Results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial properties of various derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the phenolic structure significantly enhanced antibacterial efficacy .

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-13(2)11(15)7-16-10-4-3-8(6-14)5-9(10)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQUXDVYBHJQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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